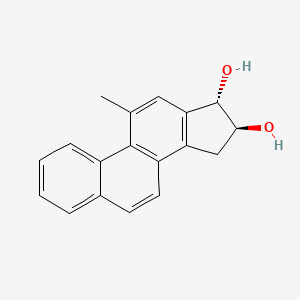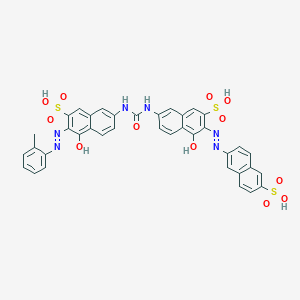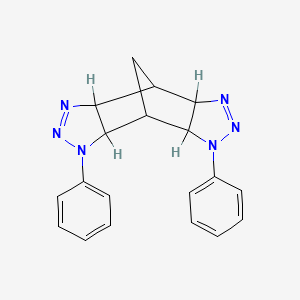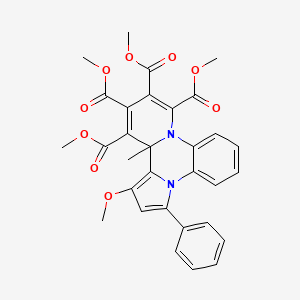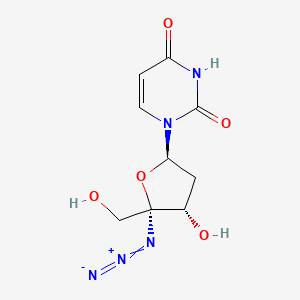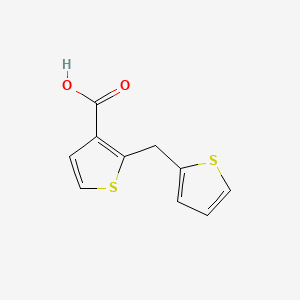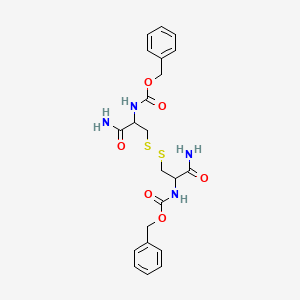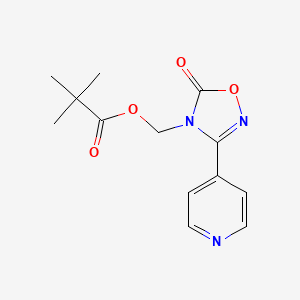![molecular formula C9H14N2O3 B12800111 1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one CAS No. 15336-78-4](/img/structure/B12800111.png)
1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 326359 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 326359 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a series of steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 326359 is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 326359 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reactions are often carried out in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 326359 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of NSC 326359 involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
NSC 326359 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
NSC 264137: Known for its antitumor activity and DNA-binding ability.
NSC 706744: A topoisomerase I inhibitor with potential anticancer properties.
The uniqueness of NSC 326359 lies in its specific molecular interactions and the range of applications it offers in scientific research.
Eigenschaften
CAS-Nummer |
15336-78-4 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-9-10(3-7-5-13-7)1-2-11(9)4-8-6-14-8/h7-8H,1-6H2 |
InChI-Schlüssel |
GISIUPLDCAPAPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1CC2CO2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

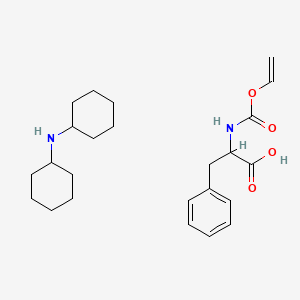
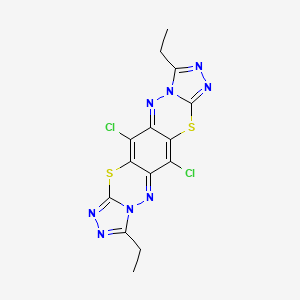
acetate](/img/structure/B12800057.png)
